Buergerinin G
Overview
Description
Buergerinin G is a natural product isolated from the plant Scrophularia buergeriana. It belongs to a class of compounds known as trioxatricyclo [5.3.1.0 ¹,5 ]undecanes. This compound has been studied for its potential antiphlogistic (anti-inflammatory) and febrifuge (fever-reducing) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buergerinin G involves an enantioselective aldol reaction of tetrasubstituted ketene silyl acetals with achiral aldehydes. This reaction is promoted by tin (II) triflate coordinated with a chiral diamine, resulting in the formation of aldols with chiral tertiary alcohols at the α-positions. The synthesis proceeds through ten linear steps starting from crotonaldehyde, with an overall yield of 18%. A key step in the synthesis is the intramolecular Wacker-type ketalization of the dihydroxy-γ-lactone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and limited natural availability. The compound is typically synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Buergerinin G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Buergerinin G has diverse applications in scientific research:
Chemistry: It is used as a reference compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its biological activities, including anti-inflammatory and antipyretic effects.
Medicine: Research explores its potential therapeutic applications in treating inflammatory diseases and fever.
Mechanism of Action
The mechanism of action of Buergerinin G involves its interaction with specific molecular targets and pathways. It is believed to inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in inflammation. The exact molecular targets and pathways are still under investigation, but its anti-inflammatory and antipyretic effects are well-documented .
Comparison with Similar Compounds
Similar Compounds
Buergerinin F: Another compound from the same plant with similar anti-inflammatory properties.
Scrophularin: A related compound with potential medicinal properties.
Rehmannioside: Found in the same plant family, known for its biological activities.
Uniqueness of Buergerinin G
This compound is unique due to its trioxatricyclo [5.3.1.0 ¹,5 ]undecane skeleton, which is not commonly found in other natural products. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
(1R,5R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBALCNECIHCV-BWVDBABLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3C(O1)(CCO2)CC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@@](O1)(CCO2)CC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of buergerinin G and how was it determined?
A1: this compound possesses a unique trioxatricyclo[5.3.1.01,5]undecane skeleton. [] The absolute stereochemistry of this compound was confirmed through total synthesis. [, ] Researchers utilized enantioselective aldol reactions, starting from simple materials like crotonaldehyde, to construct the complex structure. [] A key step involved an intramolecular Wacker-type ketalization to form the characteristic cyclic framework of the molecule. []
Q2: How was this compound synthesized in the laboratory?
A2: The total synthesis of (+)-buergerinin G was achieved in ten linear steps starting from crotonaldehyde, with an overall yield of 18%. [] The synthesis employed several key reactions, including an enantioselective Mukaiyama aldol reaction using a chiral diamine-coordinated tin(II) triflate catalyst. [] This crucial step allowed for the creation of a tertiary alcohol center with the desired stereochemistry. Following this, an intramolecular Wacker-type ketalization was implemented to construct the tricyclic core of this compound. []
Q3: What is the relationship between buergerinin F and this compound?
A3: this compound can be synthesized from buergerinin F through oxidation with ruthenium tetroxide, resulting in a 77% yield. [] This suggests that the two natural products share a close structural relationship. Furthermore, researchers developed a divergent synthetic strategy to access both buergerinin F and G from a common optically active aldol-type intermediate. [] This approach highlights the structural similarities between the two compounds and offers a practical way to prepare both natural products.
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